molecular formula C16H19BrN4O B6473801 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2640845-94-7

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B6473801
CAS No.: 2640845-94-7
M. Wt: 363.25 g/mol
InChI Key: BRMGPCATVCFMNW-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine” is a novel compound that has been synthesized and characterized in various studies . It is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .


Synthesis Analysis

The synthesis of this compound involves a three-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure described previously . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of the compound has been assigned by HRMS, IR, 1H and 13C NMR experiments . The crystallographic data and atomic coordinates have been reported in a study .


Chemical Reactions Analysis

The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . More specific physical and chemical properties are not mentioned in the retrieved papers.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMGPCATVCFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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